molecular formula C21H25N3O5S B14105900 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide

Cat. No.: B14105900
M. Wt: 431.5 g/mol
InChI Key: TVVKXIGMEHTZGR-UHFFFAOYSA-N
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Description

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a butyl group, and a dimethoxybenzyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Butyl Group: The butyl group is introduced through alkylation reactions using butyl halides in the presence of a base.

    Attachment of the Dimethoxybenzyl Acetamide Moiety: This step involves the coupling of the thieno[3,2-d]pyrimidine core with 2,3-dimethoxybenzyl acetamide using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Properties

Molecular Formula

C21H25N3O5S

Molecular Weight

431.5 g/mol

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C21H25N3O5S/c1-4-5-10-23-20(26)19-15(9-11-30-19)24(21(23)27)13-17(25)22-12-14-7-6-8-16(28-2)18(14)29-3/h6-9,11H,4-5,10,12-13H2,1-3H3,(H,22,25)

InChI Key

TVVKXIGMEHTZGR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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